4-Hexen-1-ol, 2-methylene-, (E)-
Description
Context of Unsaturated Alcohols in Chemical Research
Unsaturated alcohols are a cornerstone of organic chemistry, characterized by the presence of at least one carbon-carbon double or triple bond in addition to a hydroxyl (-OH) group. This combination of functional groups imparts a rich and versatile reactivity, making them valuable intermediates in a myriad of synthetic pathways. Their applications span from the production of polymers and pharmaceuticals to their role as fragrances and signaling molecules in biological systems. The double bond can undergo a variety of addition reactions, while the hydroxyl group can be involved in esterification, oxidation, and substitution reactions, making the synthetic potential of this class of compounds vast and varied.
Structural Characteristics of the 2-Methylene-4-hexen-1-ol Moiety
The defining feature of the 2-methylene-4-hexen-1-ol moiety is its specific arrangement of functional groups. It consists of a six-carbon chain with a primary alcohol at one end (position 1). A methylene (B1212753) group (=CH2) is attached to the second carbon, and a double bond exists between the fourth and fifth carbons. This arrangement creates a unique electronic and steric environment around the reactive centers of the molecule. The presence of the methylene group adjacent to the alcohol function can influence the acidity of the hydroxyl proton and the reactivity of the adjacent carbon.
Relevance of (E)-Stereoisomerism in Chemical and Biological Systems
The "(E)-" designation in (E)-4-Hexen-1-ol, 2-methylene- refers to the stereochemistry of the double bond between the fourth and fifth carbons. The "E" stands for entgegen, the German word for "opposite," indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. Stereoisomerism, the phenomenon where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, is of paramount importance in chemistry and biology. Different stereoisomers of a molecule can exhibit vastly different physical properties, such as melting and boiling points, and, more critically, can have distinct biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, leading to one isomer being active while the other may be inactive or even have a completely different effect.
Current Research Landscape and Gaps Pertaining to (E)-4-Hexen-1-ol, 2-methylene-
A thorough review of the existing scientific literature reveals a significant gap in the research specifically focused on (E)-4-Hexen-1-ol, 2-methylene-. While its constituent parts—unsaturated alcohols, methylene groups, and (E)-alkenes—are well-studied in other molecular contexts, this specific combination appears to have received minimal scientific attention. There is a conspicuous absence of published studies detailing its synthesis, spectroscopic characterization (such as NMR or IR data), or investigation of its potential applications.
In contrast, the closely related compound (E)-4-Hexen-1-ol (which lacks the 2-methylene group) is a well-documented chemical. It has been used in the preparation of other organic compounds and has available physicochemical and spectroscopic data. This disparity highlights a niche area within organic chemistry that remains to be explored. The lack of research on (E)-4-Hexen-1-ol, 2-methylene- could be due to synthetic challenges, a perceived lack of immediate application, or simply that it has been overlooked by the research community. This presents an opportunity for future research to synthesize and characterize this compound, and to investigate its unique properties and potential uses.
Physicochemical Properties of the Closely Related (E)-4-Hexen-1-ol
Due to the lack of specific data for (E)-4-Hexen-1-ol, 2-methylene-, the following table provides the physicochemical properties of the structurally similar and more extensively studied (E)-4-Hexen-1-ol . It is crucial to note that these values are for a different compound and are presented here for comparative context.
| Property | Value for (E)-4-Hexen-1-ol |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol sigmaaldrich.com |
| Boiling Point | 159-160 °C sigmaaldrich.comsigmaaldrich.com |
| Density | 0.851 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.439 sigmaaldrich.comsigmaaldrich.com |
| Flash Point | 61 °C (141.8 °F) sigmaaldrich.comsigmaaldrich.com |
Spectroscopic Data for the Closely Related (E)-4-Hexen-1-ol
| Spectroscopic Identifier | Value for (E)-4-Hexen-1-ol |
| CAS Number | 928-92-7 sigmaaldrich.com |
| SMILES | C/C=C/CCCO sigmaaldrich.com |
| InChI | 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+ sigmaaldrich.com |
| InChIKey | VTIODUHBZHNXFP-NSCUHMNNSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
70337-84-7 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-2-methylidenehex-4-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3-4,8H,2,5-6H2,1H3/b4-3+ |
InChI Key |
GLAXQQQZSHDDJM-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC(=C)CO |
Canonical SMILES |
CC=CCC(=C)CO |
Origin of Product |
United States |
Synthetic Methodologies for E 4 Hexen 1 Ol, 2 Methylene
Total Synthesis Approaches
Total synthesis provides a route to construct the target molecule from simple, readily available starting materials. The key challenges in the total synthesis of (E)-4-Hexen-1-ol, 2-methylene- are the assembly of the six-carbon chain, the introduction of the exocyclic double bond at the C2 position, and the stereoselective formation of the (E)-double bond at the C4 position.
The assembly of the carbon backbone of (E)-4-Hexen-1-ol, 2-methylene- can be envisioned through several convergent or linear strategies. One plausible approach involves the coupling of two smaller fragments, for instance, a three-carbon and a four-carbon fragment, to construct the main chain.
A hypothetical retrosynthetic analysis suggests that the molecule could be disconnected at the C3-C4 bond, leading to two simpler synthons. The synthesis could then proceed in a forward manner by the reaction of these synthons. For example, a Grignard reagent derived from a protected 3-bromo-1-propene could be reacted with a suitable three-carbon electrophile containing a protected alcohol and a precursor to the methylene (B1212753) group.
| Reaction Step | Starting Materials | Reagents and Conditions | Intermediate Product |
| Grignard Reaction | 3-bromoprop-1-ene, Magnesium | Diethyl ether | Prop-2-en-1-ylmagnesium bromide |
| Coupling Reaction | Prop-2-en-1-ylmagnesium bromide, 3,3-dimethoxypropanal | THF, -78 °C to rt | 6,6-dimethoxyhex-1-en-4-ol |
Another strategy could involve a Wittig-type reaction to form the C4-C5 double bond, simultaneously assembling the carbon chain. This would involve the reaction of a phosphorus ylide with a suitable aldehyde.
The introduction of the methylene group at the C2 position is a critical step. This can be achieved through various olefination reactions. If the synthetic intermediate is a ketone or an aldehyde at the C2 position, a Wittig reaction using methylenetriphenylphosphorane (Ph3P=CH2) is a classic and effective method.
Alternatively, for intermediates containing an ester group at the C2 position, reagents like the Tebbe reagent or the Petasis reagent are known to efficiently convert the ester into a terminal alkene.
| Reaction Type | Precursor Functional Group at C2 | Reagents | Outcome |
| Wittig Reaction | Aldehyde or Ketone | Methylenetriphenylphosphorane | Formation of C2-methylene group |
| Tebbe Olefination | Ester | Tebbe Reagent | Conversion of ester to methylene group |
| Petasis Olefination | Ester | Petasis Reagent | Conversion of ester to methylene group |
A plausible route would involve the oxidation of a precursor alcohol at C2 to a ketone, followed by a Wittig reaction.
Achieving the correct (E) stereochemistry of the double bond at the C4 position is crucial. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. The use of stabilized ylides in the HWE reaction generally leads to the preferential formation of the (E)-isomer.
Another reliable method for the stereoselective formation of an (E)-double bond is the reduction of an internal alkyne. The reduction of an alkyne at the C4 position using sodium in liquid ammonia (a dissolving metal reduction) selectively yields the (E)-alkene.
| Method | Starting Materials | Key Reagents | Stereochemical Outcome |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate ester | NaH or other base | Predominantly (E)-alkene |
| Dissolving Metal Reduction | Internal Alkyne | Na, NH3 (liquid) | Exclusively (E)-alkene |
Semi-Synthetic Routes from Precursors
Semi-synthetic approaches can offer a more direct route to the target molecule by starting from precursors that already contain a significant portion of the required carbon skeleton and functionality.
Commercially available hexenols, such as (E)-4-hexen-1-ol, could serve as excellent starting materials. nist.gov The challenge then becomes the introduction of the methylene group at the C2 position. A potential synthetic sequence could involve the protection of the primary alcohol, followed by selective oxidation of the C2 position to a ketone. This could be achieved through allylic oxidation, although controlling the regioselectivity might be challenging. A subsequent Wittig reaction would install the methylene group, followed by deprotection of the primary alcohol.
Functional group interconversions are essential steps in both total and semi-synthetic routes. For instance, the conversion of a primary alcohol to a good leaving group, such as a tosylate or a halide, would be necessary for certain carbon-carbon bond-forming reactions.
Oxidation of alcohols to aldehydes or ketones is a fundamental transformation. A variety of reagents can be employed, such as pyridinium chlorochromate (PCC) for the oxidation of primary alcohols to aldehydes, or Swern oxidation for a milder alternative.
The protection and deprotection of the primary alcohol group are also critical to prevent unwanted side reactions during the synthesis. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which can be selectively removed under specific conditions.
Biotechnological and Enzymatic Synthesis Approaches
The pursuit of sustainable and selective chemical synthesis has led to the exploration of biotechnological and enzymatic methods for the production of fine chemicals. For a structurally specific molecule such as (E)-4-Hexen-1-ol, 2-methylene-, these approaches offer potential advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical synthesis. While direct enzymatic synthesis of this specific compound is not extensively documented, analogous biocatalytic transformations and the principles of engineered biosynthetic pathways provide a framework for its potential biotechnological production.
Biocatalytic Transformations
Biocatalytic transformations utilize isolated enzymes or whole-cell systems to perform specific chemical reactions. The synthesis of unsaturated alcohols through biocatalysis is a well-established field, often employing enzymes such as oxidoreductases and lyases.
One relevant area of study is the biosynthesis of irregular monoterpenes, which, like (E)-4-Hexen-1-ol, 2-methylene-, deviate from the typical head-to-tail linkage of isoprene units. For instance, the biosynthesis of lavandulol, an irregular monoterpene alcohol, involves the enzyme lavandulyl diphosphate (B83284) synthase (LPPS). This enzyme catalyzes the "head-to-middle" condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate nih.govnih.govresearchgate.net. A subsequent phosphatase-catalyzed hydrolysis would yield lavandulol. A hypothetical biocatalytic route to (E)-4-Hexen-1-ol, 2-methylene- could be envisioned through the action of a novel synthase that utilizes precursors from cellular metabolism to construct the C7 backbone, followed by enzymatic reduction to the primary alcohol.
Another relevant class of enzymes are alcohol dehydrogenases (ADHs), which catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the synthetic direction, ADHs can be used for the stereoselective reduction of a corresponding aldehyde to produce the target alcohol. For the synthesis of (E)-4-Hexen-1-ol, 2-methylene-, a biocatalytic reduction of a precursor aldehyde, 2-methylene-4-hexenal, could be employed. The choice of ADH from various microbial sources would be critical to achieve high conversion and stereoselectivity.
The table below illustrates a hypothetical biocatalytic reduction of 2-methylene-4-hexenal to (E)-4-Hexen-1-ol, 2-methylene- using different alcohol dehydrogenases, showcasing the variability in performance that can be expected.
| Enzyme Source | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (%) |
| Saccharomyces cerevisiae | 10 | 85 | 92 |
| Lactobacillus kefir | 10 | 92 | >99 |
| Thermoanaerobacter brockii | 10 | 78 | 88 |
| Rhodococcus ruber | 10 | 95 | 97 |
This table presents hypothetical data for illustrative purposes.
Engineered Biosynthetic Pathways
Metabolic engineering offers a powerful approach to de novo biosynthesis of target molecules in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. This involves the design and implementation of novel biosynthetic pathways by introducing heterologous genes and optimizing the host's native metabolism.
An engineered pathway for the production of (E)-4-Hexen-1-ol, 2-methylene- could be constructed by assembling a set of enzymes that convert central metabolites into the desired product. Drawing inspiration from the biosynthesis of other alcohols and isoprenoids, a modular approach could be adopted.
Module 1: Precursor Synthesis
The initial module would focus on the generation of a suitable C7 precursor. This could potentially be derived from pathways for the synthesis of short-chain fatty acids or amino acid degradation pathways, modified to produce a seven-carbon intermediate.
Module 2: Formation of the Alkene and Methylene Groups
The next module would involve enzymes responsible for creating the specific unsaturation pattern of the target molecule. This might involve a dehydratase to introduce the double bond at the 4-position and an enzyme capable of forming the terminal methylene group.
Module 3: Final Reduction to the Alcohol
The final step would be the reduction of a terminal carboxyl or aldehyde group to the primary alcohol. This could be accomplished by introducing a specific carboxylate reductase (CAR) or an alcohol dehydrogenase (ADH) with high selectivity for the C7 unsaturated aldehyde intermediate.
The performance of such an engineered pathway would depend on the careful selection and balancing of the expression levels of the constituent enzymes. The table below outlines a hypothetical engineered pathway with key enzymes and their potential microbial sources.
| Step | Enzyme | Gene | Potential Source Organism |
| 1 | Thiolase | thl | Clostridium acetobutylicum |
| 2 | Hydroxyacyl-CoA Dehydrogenase | fadB | Escherichia coli |
| 3 | Enoyl-CoA Hydratase | fadJ | Escherichia coli |
| 4 | Methylene Synthase (hypothetical) | mhs | (Engineered) |
| 5 | Carboxylate Reductase | car | Nocardia iowensis |
| 6 | Alcohol Dehydrogenase | adhA | Zymomonas mobilis |
This table presents a hypothetical pathway for illustrative purposes.
The successful implementation of such an engineered pathway would require extensive optimization, including codon optimization of the introduced genes for the host organism, balancing enzyme expression levels, and potentially knocking out competing metabolic pathways to direct metabolic flux towards the desired product.
Chemical Reactivity and Reaction Mechanisms of E 4 Hexen 1 Ol, 2 Methylene
Reactions Involving the Terminal Alkene Moiety (2-methylene)
The terminal methylene (B1212753) group is part of an allylic alcohol system. The proximity of the hydroxyl group can influence the regioselectivity and stereoselectivity of reactions at this site.
Electrophilic addition reactions to the terminal double bond are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C1 of the methylene group) to form a more stable tertiary carbocation at C2. pressbooks.publibretexts.org The subsequent attack of a nucleophile would lead to the corresponding addition product.
For instance, the reaction with hydrogen halides (HX) is predicted to yield a tertiary halide. The hydroxyl group can also participate in these reactions, potentially leading to cyclic ether formation under acidic conditions.
Table 1: Predicted Electrophilic Addition Reactions at the Terminal Methylene Group
| Reagent | Predicted Major Product | Reaction Conditions |
| HBr | 2-Bromo-2-methyl-4-hexen-1-ol | Standard electrophilic addition |
| H₂O, H⁺ (cat.) | 2-Methyl-4-hexene-1,2-diol | Acid-catalyzed hydration |
| Br₂ | 1,2-Dibromo-2-methyl-4-hexen-1-ol | Halogenation |
This data is inferred from the general reactivity of alkenes and allylic alcohols.
Free radical additions to the terminal methylene group are anticipated to proceed via an anti-Markovnikov pathway. The radical initiator would generate a radical species that adds to the less substituted carbon of the double bond, leading to a more stable tertiary radical at C2.
A notable example is the radical addition of HBr in the presence of peroxides, which would be expected to yield the primary bromide.
The terminal double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The reactivity in [4+2] cycloadditions would depend on the nature of the diene. wikipedia.orgyoutube.com Additionally, [2+2] cycloadditions under photochemical conditions are also a possibility. youtube.com
The presence of the allylic hydroxyl group might influence the stereochemical outcome of these reactions.
Reactions at the Internal (E)-Double Bond (C4-C5)
The internal (E)-double bond at the C4-C5 position is less sterically hindered than the terminal double bond and is expected to exhibit reactivity typical of a disubstituted alkene.
Ozonolysis of the internal double bond is a powerful method for cleaving the molecule. Treatment with ozone followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to cleave the C4-C5 double bond to yield two smaller carbonyl compounds. masterorganicchemistry.comyoutube.com An oxidative work-up (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acids.
Given the presence of two double bonds, selective ozonolysis could be challenging, but in some cases, the more electron-rich double bond might react preferentially.
Table 2: Predicted Products of Ozonolysis at the Internal (E)-Double Bond
| Work-up Condition | Predicted Products |
| Reductive (e.g., DMS) | Propanal and 3-hydroxy-3-butenal |
| Oxidative (e.g., H₂O₂) | Propanoic acid and 3-hydroxy-3-butenoic acid |
This data is based on the general principles of ozonolysis. masterorganicchemistry.comyoutube.com
Catalytic hydrogenation can be employed to reduce one or both of the double bonds. The selectivity of this reaction would depend on the catalyst and reaction conditions. redalyc.org Wilkinson's catalyst (RhCl(PPh₃)₃), for example, is known to selectively hydrogenate less substituted alkenes, suggesting that the terminal methylene group might be reduced preferentially over the internal double bond.
Conversely, certain catalysts might show preference for the internal double bond. Complete hydrogenation would lead to the formation of 2-methylhexan-1-ol.
Table 3: Predicted Hydrogenation Products
| Catalyst / Conditions | Predicted Major Product |
| H₂, Wilkinson's Catalyst | (E)-2-Methyl-4-hexen-1-ol |
| H₂, Pd/C (excess) | 2-Methylhexan-1-ol |
| Na, NH₃ (liquid) | (Z)-2-Methylene-hexan-1-ol (from reduction of the (E)-alkene) |
This data is inferred from known selectivities of hydrogenation catalysts. redalyc.org
Gas-Phase Atmospheric Reactions
Interactions with Nitrate (B79036) (NO₃) Radicals
The reaction of (E)-4-Hexen-1-ol, 2-methylene- with nitrate radicals is expected to proceed through two primary pathways: electrophilic addition to the carbon-carbon double bonds and hydrogen abstraction. The structure of (E)-4-Hexen-1-ol, 2-methylene- features two distinct double bonds—a trisubstituted internal double bond and a terminal 1,1-disubstituted (vinylidene) double bond—as well as a primary alcohol functional group. Each of these sites presents a potential point of attack for the nitrate radical.
Detailed Research Findings
While direct experimental studies on the reaction of (E)-4-Hexen-1-ol, 2-methylene- with NO₃ radicals are not available in the current body of scientific literature, a comprehensive understanding of its reactivity can be inferred from studies on structurally similar compounds. The nitrate radical typically reacts with unsaturated organic compounds via addition to the double bond, and the rate of this reaction is influenced by the substitution pattern around the double bond. acs.org
The presence of an alcohol functional group can also influence the reaction. The substitution of a methyl group with a hydroxyl group has been shown to enhance the reactivity of alcohols towards NO₃ radicals by approximately an order of magnitude. acs.org This is attributed to the electron-donating nature of the oxygen atom, which can stabilize adjacent carbocationic intermediates.
Reaction Pathways:
Electrophilic Addition to the C4=C5 Double Bond: The internal, trisubstituted double bond is electron-rich and thus susceptible to electrophilic attack by the NO₃ radical. The addition of the nitrate radical to one of the carbons of the double bond will form a resonance-stabilized radical intermediate. The initial addition is expected to occur at the less substituted carbon, leading to a more stable radical.
Electrophilic Addition to the C2=CH₂ Double Bond: The terminal vinylidene group is also a site for electrophilic addition. Studies on 2-methyl-1-alkenes, which share a similar structural motif, indicate that this type of double bond is highly reactive towards nitrate radicals. acs.org The rate constants for the reaction of NO₃ with 2-methyl-1-alkenes are significantly higher than for linear 1-alkenes, underscoring the activating effect of the methyl group. acs.org
Hydrogen Abstraction: Nitrate radicals can also abstract hydrogen atoms, particularly from positions that are activated by an adjacent functional group. In the case of (E)-4-Hexen-1-ol, 2-methylene-, the most likely sites for hydrogen abstraction are the allylic hydrogens and the hydrogen from the hydroxyl group. Research on the reactions of saturated alcohols with NO₃ radicals indicates that abstraction of a hydrogen atom from a carbon bearing a hydroxyl group is a significant reaction pathway. acs.orgnih.gov
Interactive Data Table: Rate Constants for the Reaction of NO₃ Radicals with Analogous Unsaturated Alcohols and Alkenes
The following table presents experimentally determined rate constants for the gas-phase reaction of nitrate radicals with various unsaturated alcohols and alkenes that are structurally related to (E)-4-Hexen-1-ol, 2-methylene-. These values provide a quantitative basis for estimating the reactivity of the target compound.
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 2-Buten-1-ol (Crotyl alcohol) | (4.1 ± 0.4) x 10⁻¹³ | acs.org |
| 3-Methyl-2-buten-1-ol (B147165) | (1.0 ± 0.1) x 10⁻¹² | acs.org |
| 3-Methyl-3-buten-1-ol | (2.7 ± 0.2) x 10⁻¹³ | acs.org |
| 2-Methyl-1-butene | (5 ± 1) x 10⁻¹³ | acs.org |
| 2-Methyl-1-pentene | (4.38 ± 0.23) x 10⁻¹³ | acs.org |
| 1-Hexene | (2.00 ± 0.16) x 10⁻¹⁴ | acs.org |
This table is based on data from referenced scientific literature and is intended to provide a comparative basis for the reactivity of (E)-4-Hexen-1-ol, 2-methylene-.
The data in the table highlight that the presence of methyl substituents on the double bond, as seen in 3-methyl-2-buten-1-ol and 2-methyl-1-alkenes, significantly increases the reaction rate constant with NO₃ radicals. This suggests that the 2-methylene group and the trisubstituted C4=C5 double bond in (E)-4-Hexen-1-ol, 2-methylene- are likely to be highly reactive sites.
Spectroscopic Characterization and Analytical Methods for E 4 Hexen 1 Ol, 2 Methylene
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
Electron Ionization (EI) mass spectrometry would be utilized to characterize (E)-4-Hexen-1-ol, 2-methylene-. In this technique, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions, providing a molecular fingerprint.
For (E)-4-Hexen-1-ol, 2-methylene-, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 112.17). The fragmentation of the molecular ion is a unimolecular process that yields smaller, stable ions. Key fragmentation pathways anticipated for this structure would include:
Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a significant peak at M-18 (m/z 94).
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, which could result in the loss of a CH₂OH radical.
Allylic cleavage: Fragmentation at the bond allylic to the double bonds is highly favorable, leading to stable carbocations. For this molecule, cleavage at the C3-C4 bond could generate resonance-stabilized fragments.
Retro-Diels-Alder reaction: The diene-like structure could potentially undergo a retro-Diels-Alder fragmentation under EI conditions.
Analysis of these characteristic fragment ions is essential for confirming the connectivity and functional groups within the molecule.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of (E)-4-Hexen-1-ol, 2-methylene-. Unlike low-resolution mass spectrometry, HRMS can measure the m/z value to several decimal places. This high accuracy allows for the calculation of a precise molecular formula. For (E)-4-Hexen-1-ol, 2-methylene-, the calculated exact mass is 112.08882 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the C₇H₁₂O elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be required to unequivocally confirm the structure of (E)-4-Hexen-1-ol, 2-methylene-.
The ¹H NMR spectrum provides information about the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (representing the number of protons), and multiplicity (revealing neighboring protons through spin-spin coupling). For the proposed structure of (E)-4-Hexen-1-ol, 2-methylene-, the following proton signals would be anticipated:
| Proton Assignment (Position) | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| -OH | Variable | Singlet (broad) | 1H |
| =CH₂ (vinylidene) | ~4.8 - 5.1 | Singlet or narrow multiplet | 2H |
| -CH₂- (at C3) | ~2.2 - 2.4 | Triplet or Multiplet | 2H |
| -CH= (at C4) | ~5.4 - 5.7 | Multiplet | 1H |
| =CH- (at C5) | ~5.4 - 5.7 | Multiplet | 1H |
| -CH₃ (at C6) | ~1.6 - 1.8 | Doublet | 3H |
| -CH₂-O (at C1) | ~4.0 - 4.2 | Singlet or Triplet | 2H |
Note: The exact chemical shifts and multiplicities are predictive and would be confirmed by experimental data. The large coupling constant (typically >12 Hz) between the protons on the C4-C5 double bond would confirm the (E)-stereochemistry.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Based on the structure of (E)-4-Hexen-1-ol, 2-methylene-, seven distinct carbon signals are expected.
| Carbon Assignment (Position) | Expected Chemical Shift (ppm) |
| C1 (-CH₂OH) | 60 - 65 |
| C2 (=C<) | 140 - 150 |
| C3 (-CH₂-) | 30 - 40 |
| C4 (=CH-) | 120 - 140 |
| C5 (=CH-) | 120 - 140 |
| C6 (-CH₃) | 15 - 20 |
| C7 (=CH₂) | 110 - 115 |
Note: These are approximate chemical shift ranges and would require experimental verification.
To definitively establish the bonding network and confirm the assignment of ¹H and ¹³C signals, a series of 2D NMR experiments would be performed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within the hexene chain, for example, from the methyl protons (H6) to the olefinic proton (H5), and through the aliphatic chain to the protons at C1.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Together, these NMR techniques provide a comprehensive and unambiguous determination of the structure of (E)-4-Hexen-1-ol, 2-methylene-.
NOE Spectroscopy for Stereochemical Assignment
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful Nuclear Magnetic Resonance (NMR) technique used to determine the spatial proximity of atoms within a molecule. For (E)-4-Hexen-1-ol, 2-methylene-, NOE experiments are crucial for unambiguously assigning the (E)-stereochemistry of the double bond. This is achieved by irradiating specific protons and observing which other protons show an enhancement in their signal.
In the case of the (E)-isomer, irradiation of the allylic methylene (B1212753) protons (at C-3) would be expected to show an NOE correlation to the vinylic proton at C-5, and vice-versa. Conversely, a significantly weaker or absent correlation would be expected between the vinylic proton at C-4 and the protons of the methyl group at the terminus of the double bond. These differential NOE enhancements provide definitive evidence for the trans arrangement of the substituents across the C4-C5 double bond, thus confirming the (E)-configuration.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Characteristic Absorption Frequencies
The IR spectrum of (E)-4-Hexen-1-ol, 2-methylene- exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of the hydroxyl (-OH) group is identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol typically appears in the 1050-1150 cm⁻¹ range.
The carbon-carbon double bonds also give rise to distinct signals. The C=C stretching vibration of the trans-disubstituted double bond is expected to appear around 1665-1675 cm⁻¹, while the C=C stretch of the terminal methylene group (C=CH₂) is typically found in the 1640-1650 cm⁻¹ region. The C-H stretching vibrations of the sp² hybridized carbons of the double bonds are observed above 3000 cm⁻¹, typically in the 3010-3040 cm⁻¹ range. The C-H stretching of the sp³ hybridized carbons appears just below 3000 cm⁻¹. libretexts.org The region between 675 cm⁻¹ and 1250 cm⁻¹ is known as the "fingerprint" region, which is unique to the molecule as a whole and can be used for identification by comparison with a known spectrum. libretexts.org
Table 1: Characteristic IR Absorption Frequencies for (E)-4-Hexen-1-ol, 2-methylene-
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H | Stretching, H-bonded | 3200-3600 (broad) |
| C-H (sp²) | Stretching | 3010-3040 |
| C-H (sp³) | Stretching | <3000 |
| C=C (trans) | Stretching | 1665-1675 |
| C=C (terminal) | Stretching | 1640-1650 |
| C-O | Stretching | 1050-1150 |
Chromatographic Techniques
Chromatographic methods are indispensable for separating (E)-4-Hexen-1-ol, 2-methylene- from reaction mixtures, assessing its purity, and analyzing its isomeric and enantiomeric composition.
Gas Chromatography (GC) for Purity and Isomeric Analysis
Gas chromatography is a primary technique for determining the purity of volatile compounds like (E)-4-Hexen-1-ol, 2-methylene-. libretexts.org A pure sample should ideally produce a single, sharp peak in the chromatogram. libretexts.org The presence of additional peaks indicates impurities, which could include starting materials, byproducts, or the (Z)-isomer.
Capillary GC columns with different stationary phases can be employed to achieve separation of the (E) and (Z) isomers. vurup.sk The retention time of each isomer is highly reproducible under specific chromatographic conditions, allowing for their identification and quantification. libretexts.org For instance, polar stationary phases may interact differently with the geometric isomers, leading to their separation.
Hyphenated GC-MS for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov As the separated components, such as the (E) and (Z) isomers of 4-Hexen-1-ol (B3030600), 2-methylene-, elute from the GC column, they are introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. The mass spectrum of 4-Hexen-1-ol would show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ), as well as characteristic fragmentation patterns that can be used to confirm its structure. nist.govnist.gov This technique is invaluable for both the qualitative identification and quantitative analysis of the compound in complex mixtures. nih.gov
Advanced Chiral Chromatography for Enantiomeric Excess Determination
Since (E)-4-Hexen-1-ol, 2-methylene- possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is the method of choice for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. uma.esheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. gcms.czresearchgate.net
Various types of CSPs, such as those based on cyclodextrins or polysaccharide derivatives, can be used in either gas or liquid chromatography. gcms.czwindows.net The choice of the CSP and the chromatographic conditions (e.g., mobile phase composition, temperature) is critical for achieving baseline separation of the enantiomers. researchgate.net The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess, providing a measure of the sample's optical purity. heraldopenaccess.us
Computational Chemistry and Theoretical Investigations of E 4 Hexen 1 Ol, 2 Methylene
Electronic Structure and Conformation Analysis
Understanding the three-dimensional shape (conformation) and the distribution of electrons (electronic structure) is fundamental to predicting a molecule's physical and chemical properties.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model electronic structure. Ab initio methods are based on first principles, using only physical constants, while DFT methods calculate the electron density to determine the energy and other properties of a molecule. oup.com These calculations are crucial for understanding the intrinsic properties of (E)-4-Hexen-1-ol, 2-methylene-.
A typical DFT study on this molecule would involve geometry optimization to find the most stable arrangement of atoms in space. From this optimized structure, a wealth of information can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.
For related unsaturated alcohols, DFT has been used to study reaction mechanisms and toxicity. arxiv.orgnih.gov For example, in a study on the oxy-arylation of (E)- and (Z)-4-hexen-1-ol, DFT calculations were used to understand the reaction's regioselectivity by analyzing the energies of different reaction pathways. nih.gov
Table 1: Illustrative DFT-Calculated Properties for an Unsaturated Alcohol Note: This table presents typical data obtained from DFT calculations for educational purposes, as specific data for (E)-4-Hexen-1-ol, 2-methylene- is not readily available.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -387.123 | Indicates the stability of the molecule. |
| HOMO Energy (eV) | -6.5 | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | -0.8 | Relates to the ability to accept electrons. |
| Dipole Moment (Debye) | 1.85 | Indicates the overall polarity of the molecule. |
While DFT provides detailed electronic information, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach. MM uses force fields to describe the potential energy of a system as a function of its atomic coordinates. bohrium.com
Table 2: Illustrative Conformational Analysis Data from MM/MD Note: This table illustrates the type of data generated from MM/MD simulations. Specific values for (E)-4-Hexen-1-ol, 2-methylene- would require dedicated simulation studies.
| Dihedral Angle | Low-Energy Conformer 1 (°) | Low-Energy Conformer 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| C1-C2-C3-C4 | 178.5 | 65.2 | 0.0 (Global Minimum) |
| C2-C3-C4-C5 | -120.1 | -118.9 | 1.2 (Local Minimum) |
| H-O-C1-C2 | 60.5 | 180.0 | - |
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Locating and characterizing these fleeting structures is a key application of quantum chemistry. acs.org Methods like QST2/QST3 in Gaussian software are used to find a guess for the transition state geometry, which is then optimized. researchgate.netyoutube.com A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
For reactions involving allylic alcohols, such as epoxidation or isomerization, DFT calculations can model the intricate bond-breaking and bond-forming processes. oup.commdpi.com For instance, a study on the nickel-catalyzed reaction of allylic alcohols found that the mechanism proceeds through C-O bond activation, allylation, and other steps, all of which can be modeled to find the associated transition states. rsc.org
Once the energies of the reactants and the transition state are known, Transition State Theory (TST) can be used to predict the kinetic rate constant of a reaction. TST provides a direct link between the computed energy barrier (activation energy) and the reaction speed.
For the reaction of allyl alcohol with hydroxyl radicals, for example, TST and Rice-Ramsperger-Kassel-Marcus (RRKM) theory were used to calculate rate constants over a wide range of temperatures and pressures. acs.org These theoretical predictions were found to be in good agreement with experimental data, demonstrating the predictive power of these computational methods. acs.org
Spectroscopic Property Prediction
Computational methods can predict various types of spectra, which is invaluable for identifying and characterizing molecules. By comparing predicted spectra to experimental ones, chemists can confirm the structure of a compound.
DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govmdpi.comyoutube.comnih.govyoutube.com The GIAO (Gauge-Including Atomic Orbital) method is a common approach for these calculations. youtube.com The accuracy of these predictions has become so reliable that they are routinely used to distinguish between possible isomers of a newly synthesized molecule. nih.govmdpi.com
Similarly, infrared (IR) spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. The predicted frequencies and their intensities can be compared with experimental IR spectra to identify functional groups and confirm a molecule's identity. Ab initio calculations have been used to interpret the IR spectra of allyl alcohol, helping to understand its different conformations. researchgate.net
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data Note: This table provides an example of how predicted spectroscopic data is compared with experimental results. Actual data would require specific calculations and measurements for (E)-4-Hexen-1-ol, 2-methylene-.
| Data Type | Nucleus/Bond | Predicted Value | Experimental Value |
|---|---|---|---|
| 13C NMR Shift (ppm) | C=CH2 | 115.2 | 114.8 |
| 1H NMR Shift (ppm) | CH2OH | 3.65 | 3.62 |
| IR Frequency (cm-1) | O-H stretch | 3650 | 3645 |
| IR Frequency (cm-1) | C=C stretch | 1655 | 1658 |
Quantitative Structure-Activity Relationships (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are instrumental in predicting the activity of new or untested compounds, thereby saving time and resources in drug discovery, toxicology, and other fields. For a compound like (E)-4-Hexen-1-ol, 2-methylene-, QSAR studies can provide valuable insights into the structural features that govern its biological effects, such as pheromonal activity or flavor profile.
The core principle of QSAR lies in the hypothesis that the biological activity of a chemical is a function of its molecular structure. By quantifying structural properties, known as molecular descriptors, and correlating them with a measured biological response, a predictive model can be developed. These descriptors can be categorized into several types, including:
Topological descriptors: These describe the atomic connectivity in the molecule (e.g., molecular weight, number of bonds, branching indices).
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms (e.g., molecular surface area, volume).
Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Physicochemical descriptors: These include properties like lipophilicity (logP) and water solubility.
While specific QSAR studies on (E)-4-Hexen-1-ol, 2-methylene- are not extensively documented in publicly available literature, research on structurally similar compounds, such as other unsaturated alcohols, terpenes, and volatile organic compounds, offers a strong basis for understanding which molecular features are likely to be significant for its activity.
Detailed Research Findings
QSAR studies on related unsaturated alcohols and volatile compounds have revealed key relationships between their molecular structures and various biological activities, including toxicity and flavor thresholds.
For instance, research on the flavor thresholds of alcohols in beverages has demonstrated strong nonlinear relationships between the logarithm of the flavor threshold and various structural descriptors. researchgate.net A study on a series of aliphatic alcohols, esters, aldehydes, and ketones in beer found that a combination of four or five structural descriptors could predict their flavor thresholds with high accuracy (R² values ranging from 0.920 to 0.928). researchgate.net Notably, simpler nonlinear relationships were also identified between the flavor thresholds of alcohols and the number of hydrogen atoms in the molecule. researchgate.net
In the context of toxicity, QSAR analyses of aliphatic alcohols have been conducted to predict their acute toxicity. One study utilized the technique of atom pairs to estimate the EC50 (inhibition of movement of Tubifex tubifex worms) and found the calculated results to be in good agreement with experimental data. nih.gov Such models are crucial for the initial assessment of the potential hazards of industrial chemicals.
Furthermore, QSAR studies on benzyl (B1604629) alcohols have indicated that their toxicity mechanisms can vary depending on the biological system. For example, the toxicity against certain protozoa was found to be dependent on both the hydrophobicity and the acidity of the hydroxyl group. researchgate.net In contrast, for a mixture of bacteria and fungi, hydrophobicity was the dominant factor, with a minor contribution from a resonance-stabilized radical effect. researchgate.net This highlights the importance of selecting appropriate biological endpoints and descriptor sets when developing QSAR models.
The activity of insect pheromones, a likely role for a compound like (E)-4-Hexen-1-ol, 2-methylene-, is also amenable to QSAR analysis. Many insect pheromones are unsaturated fatty alcohols. nih.govnih.gov Studies have shown that the chain length, the position and geometry of the double bonds, and the presence of other functional groups are critical for their specific activity. nih.gov While specific QSAR models for pheromonal activity are complex due to the high specificity of receptor interactions, general principles from related studies can be applied. For example, the shape and electronic properties of the molecule would be critical descriptors in determining its fit and interaction with a specific pheromone receptor.
Based on these findings for structurally related compounds, a hypothetical QSAR model for a specific activity of (E)-4-Hexen-1-ol, 2-methylene- could be developed. The following interactive table illustrates the type of data that would be used in such a study, correlating molecular descriptors with a hypothetical biological activity (e.g., receptor binding affinity, flavor threshold).
Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of Unsaturated Alcohols
| Compound | Molecular Weight ( g/mol ) | LogP | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Biological Activity (pIC50) |
| Compound 1 | 114.19 | 1.8 | 135.2 | 1.7 | 5.2 |
| (E)-4-Hexen-1-ol, 2-methylene- | 112.17 | 1.9 | 140.5 | 1.6 | 5.8 |
| Compound 3 | 128.21 | 2.3 | 150.1 | 1.5 | 6.1 |
| Compound 4 | 100.16 | 1.5 | 125.8 | 1.8 | 4.9 |
| Compound 5 | 142.24 | 2.7 | 160.3 | 1.4 | 6.5 |
The development of a robust QSAR model for (E)-4-Hexen-1-ol, 2-methylene- would involve the following steps:
Data Set Selection: A series of structurally diverse but related compounds with measured biological activity would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using specialized software.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build the QSAR model.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability.
Such a validated QSAR model could then be used to predict the activity of novel, unsynthesized analogs of (E)-4-Hexen-1-ol, 2-methylene-, guiding further research and development efforts.
In Vitro Biological Activity and Mechanistic Studies of E 4 Hexen 1 Ol, 2 Methylene
Antimicrobial Activity Studies
Investigations into the antimicrobial properties of a novel compound are fundamental to discovering new agents to combat pathogenic microorganisms.
Evaluation against Bacterial Strains
The antibacterial activity of (E)-4-Hexen-1-ol, 2-methylene- has not been specifically reported in the reviewed scientific literature. Standard evaluation would involve screening the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Methodologies such as the broth microdilution or agar (B569324) disk diffusion assays are commonly employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), which quantify the compound's potency.
Antifungal Efficacy Assessments
There is no available data from the searched sources concerning the antifungal efficacy of (E)-4-Hexen-1-ol, 2-methylene-. Such assessments would typically test the compound against various yeast and mold species, including common human pathogens and phytopathogens. The effectiveness is often measured by determining the MIC and minimum fungicidal concentration (MFC) values.
Investigation of Antimicrobial Mechanisms (e.g., Membrane Disruption)
The mechanism through which (E)-4-Hexen-1-ol, 2-methylene- might exert antimicrobial effects remains uninvestigated in the available literature. Potential mechanisms for antimicrobial compounds include the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Techniques like fluorescent microscopy with membrane-potential-sensitive dyes or assays measuring the leakage of cellular components could elucidate if membrane disruption is a primary mode of action.
Antioxidant Activity Investigations
Antioxidant studies are crucial for identifying compounds that can neutralize harmful free radicals and mitigate oxidative stress, which is implicated in numerous diseases.
Radical Scavenging Assays
Specific studies on the radical scavenging capabilities of (E)-4-Hexen-1-ol, 2-methylene- are absent from the reviewed literature. Typically, the antioxidant potential is evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These tests measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, a process that can be quantified spectrophotometrically.
Oxidative Stress Mitigation Mechanisms
No research is currently available on the mechanisms by which (E)-4-Hexen-1-ol, 2-methylene- might alleviate oxidative stress in biological systems. Future studies could explore its ability to protect cells from damage induced by oxidizing agents. This could involve examining its effect on intracellular reactive oxygen species (ROS) levels, its capacity to enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), or its potential to modulate signaling pathways involved in the oxidative stress response.
Enzymatic Modulation and Interaction Studies
Extensive literature searches did not yield specific studies on the enzymatic modulation and interaction of (E)-4-Hexen-1-ol, 2-methylene-. While research exists on related compounds, no data was found for this specific molecule's effects on plant enzymes or its activity in in vitro enzyme inhibition or activation assays.
Effects on Plant Enzymes (e.g., Hexenal (B1195481) Reductase)
There is no available research specifically investigating the effects of (E)-4-Hexen-1-ol, 2-methylene- on plant enzymes such as hexenal reductase. Studies on hexenal reductase have focused on its role in the reduction of (Z)-3-hexenal and (E)-2-hexenal to their corresponding alcohols, which are important components of green leaf volatiles. nih.gov However, the interaction of (E)-4-Hexen-1-ol, 2-methylene- with this or other plant enzymes has not been documented in the reviewed literature.
In Vitro Enzyme Inhibition/Activation Assays
No data from in vitro enzyme inhibition or activation assays for (E)-4-Hexen-1-ol, 2-methylene- could be located in the scientific literature.
Cell-Free Biological System Assays
There is no information available from studies utilizing cell-free biological system assays to evaluate the activity of (E)-4-Hexen-1-ol, 2-methylene-. While cell-free systems are recognized as valuable tools for enzyme characterization and pathway prototyping, their application to this specific compound has not been reported. nih.govnih.gov
Future Research Directions
Exploration of Undiscovered Chemical Transformations
The reactivity of (E)-2-methylene-4-hexen-1-ol is presumed to be dictated by its two key functional groups: the primary allylic alcohol and the conjugated diene system. The interplay between the hydroxyl group and the π-systems offers a rich landscape for chemical transformations that remain to be explored. Future research should systematically investigate the reactivity of this substrate under various conditions to unlock its synthetic potential.
Allylic alcohols are versatile precursors in organic synthesis. thieme-connect.de Their hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, such as epoxidations and cyclopropanations. thieme-connect.de Furthermore, the alcohol itself can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or participate in substitution reactions. The development of methods for these transformations, specifically for (E)-2-methylene-4-hexen-1-ol, would be highly valuable.
Key areas for investigation include:
Directed Oxidations: Utilizing the hydroxyl group to direct stereoselective epoxidation or dihydroxylation of the double bonds. The Sharpless asymmetric epoxidation is a powerful tool for converting allylic alcohols into optically active epoxy alcohols. thieme-connect.de
Catalytic C-H Functionalization: Modern catalytic methods, such as nickel-catalyzed interrupted chain-walking, could enable the functionalization of distal C-H bonds, offering unconventional pathways to new derivatives. acs.orgacs.org
Rearrangement Reactions: Investigating classic and modern rearrangement reactions, such as the Claisen, Carroll, or Overman rearrangements, could yield novel carbon skeletons. thieme-connect.de These documentsdelivered.comdocumentsdelivered.com-sigmatropic shifts are powerful methods for stereoselective bond formation. thieme-connect.de
Cross-Coupling and Allylic Substitution: The compound could serve as a partner in various cross-coupling reactions or as a substrate for stereoselective allylic substitution to introduce new carbon or heteroatom substituents.
A summary of potential, yet unexplored, chemical transformations is presented below.
| Reaction Class | Potential Reagents/Catalysts | Expected Product Type | Potential Research Focus |
| Directed Epoxidation | Ti(OiPr)₄, DET, t-BuOOH | Chiral epoxy-alcohols | High diastereoselectivity and enantioselectivity |
| Oxidation | PCC, DMP, TEMPO | α,β-Unsaturated aldehyde | Chemoselective oxidation without affecting the diene |
| Allylic Substitution | Carboxylic acids, Palladium(II) catalysts | Allylic esters | Regio- and stereoselective C-O bond formation |
| Reductive Cross-Coupling | Vinylsilanes, Ti/Mg reagents | Substituted alkenes | Creation of new C-C bonds with stereocontrol |
| Isomerization | Ruthenium(IV) complexes | Saturated ketones | Redox-neutral conversion to carbonyl compounds |
Deeper Characterization of Biosynthetic Enzymes
The structure of (E)-2-methylene-4-hexen-1-ol is suggestive of a biogenic origin, likely as an irregular monoterpene or a related volatile organic compound (VOC) from plants or microorganisms. documentsdelivered.comcapes.gov.br Regular monoterpenes are typically formed from the head-to-tail condensation of two C5 units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), to form geranyl diphosphate (GPP). nih.gov However, the "irregular" carbon skeleton of compounds like lavandulol, which features a non-head-to-tail linkage, points to alternative biosynthetic pathways. capes.gov.brnih.govnih.gov
Recent studies have elucidated the biosynthetic origin of lavandulol, identifying a novel enzyme, lavandulyl diphosphate synthase (LPPS), in lavender (Lavandula). capes.gov.brnih.gov This enzyme catalyzes an unusual "head-to-middle" condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP), the precursor to lavandulol. nih.govnih.gov It is plausible that the biosynthesis of (E)-2-methylene-4-hexen-1-ol follows a similar, yet uncharacterized, pathway involving a unique prenyl diphosphate synthase.
Future research should aim to:
Identify the Precursor Diphosphate: Determine if the C10 backbone is formed via a novel condensation of C5 units, analogous to LPP formation.
Isolate and Characterize the "Synthase": Employ genome mining and homology-based cloning strategies in organisms that may produce this compound to identify the putative synthase responsible for creating the unique carbon skeleton. nih.gov
Elucidate Downstream Modifications: Characterize the enzymes (e.g., phosphatases, reductases, isomerases) that convert the diphosphate intermediate into the final alcohol, (E)-2-methylene-4-hexen-1-ol.
| Proposed Biosynthetic Step | Hypothesized Enzyme Class | Substrate(s) | Product |
| "Head-to-Middle" Condensation | Prenyl Diphosphate Synthase (e.g., LPPS-like) | 2 x Dimethylallyl Diphosphate (DMAPP) | 2-methylene-4-hexen-1-yl diphosphate (Hypothetical) |
| Dephosphorylation | Terpenoid Phosphatase | 2-methylene-4-hexen-1-yl diphosphate | (E)-2-methylene-4-hexen-1-ol |
Advanced Computational Modeling of Biological Interactions
Given the lack of experimental data, computational modeling provides a powerful in-silico approach to predict the properties and potential biological interactions of (E)-2-methylene-4-hexen-1-ol. Such studies can guide future experimental work and provide insights into its function.
Future computational research should focus on:
Modeling Enzyme-Substrate Interactions: Once a putative biosynthetic enzyme is identified, molecular docking and molecular dynamics (MD) simulations can be used to model the binding of substrates (like DMAPP) into the enzyme's active site. This can help elucidate the catalytic mechanism responsible for the unusual carbon-carbon bond formation. hkbu.edu.hk
Predicting Receptor Binding: Many plant volatiles act as signals that interact with specific olfactory receptors in insects or other organisms. Computational models could be used to dock (E)-2-methylene-4-hexen-1-ol into the binding pockets of known insect odorant receptors to predict potential bioactivity as a pheromone, allomone, or kairomone.
Quantum Chemistry Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the molecule's conformational preferences, electronic properties, and reaction energetics. This data can help predict its stability, spectroscopic signatures (NMR, IR), and reactivity in the chemical transformations proposed in section 9.1.
Development of Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for synthesizing (E)-2-methylene-4-hexen-1-ol is essential for enabling its study and potential application. Future research should prioritize "green" chemistry principles, focusing on atom economy, use of renewable resources, and avoidance of hazardous reagents. rsc.org
Promising avenues for sustainable synthesis include:
Biocatalysis: Engineering enzymes or whole-cell systems for the production of the target molecule. This could involve the heterologous expression of the biosynthetic pathway (as discussed in 9.2) in a microbial host like E. coli or yeast. hkbu.edu.hk Biocatalysis offers high selectivity under mild conditions, reducing waste and energy consumption. rsc.org
Catalysis with Earth-Abundant Metals: Developing synthetic routes that utilize catalysts based on abundant and non-toxic metals like iron, copper, or nickel, in place of precious metals like palladium or platinum. nih.gov For instance, nickel-catalyzed reductive couplings of alkynes and methanol (B129727) represent an atom-economical approach to allylic alcohols. nih.gov
Use of Renewable Feedstocks: Designing synthetic pathways that start from renewable resources. For example, technologies exist for the sustainable production of allyl alcohol from glycerol, a byproduct of biodiesel production. ki.si Similar strategies could be envisioned for more complex allylic alcohols.
Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that minimize or eliminate the use of volatile organic solvents, such as solvent-free reactions or the use of greener alternatives like deep eutectic solvents. rsc.orgmdpi.com
| Sustainable Approach | Key Principle | Potential Application for Synthesis | Reference Concept |
| Metabolic Engineering | Renewable Feedstock | Production in engineered E. coli or yeast from simple sugars. | Heterologous production of lavandulol. hkbu.edu.hk |
| Biocatalysis | High Selectivity, Mild Conditions | Using isolated enzymes (e.g., engineered synthases, reductases) for specific steps. | Use of enzymes in fine chemical synthesis. rsc.org |
| Atom-Economical Catalysis | Maximize Atom Incorporation | Ni-catalyzed coupling of methanol with a suitable alkyne precursor. nih.gov | Direct coupling of alkynes and methanol. nih.gov |
| Green Solvents | Reduce Environmental Impact | Ru-catalyzed isomerization/addition reactions in deep eutectic solvents. rsc.org | One-pot synthesis of tertiary alcohols. rsc.org |
Q & A
Q. How can (E)-4-hexen-1-ol be structurally distinguished from its (Z)-isomer?
- Methodological Answer : The stereochemistry of (E)- and (Z)-4-hexen-1-ol can be resolved using nuclear magnetic resonance (NMR) spectroscopy . In the (E)-isomer, coupling constants (J) between trans-alkene protons (~12–15 Hz) differ from those in the (Z)-isomer (~6–10 Hz for cis protons). Gas chromatography-mass spectrometry (GC-MS) with chiral columns can also separate isomers based on retention times, as demonstrated in plant volatile analyses .
Q. What are standard safety protocols for handling (E)-4-hexen-1-ol in laboratory settings?
- Methodological Answer : (E)-4-hexen-1-ol is a skin and respiratory irritant. Use fume hoods to ensure adequate ventilation, and wear nitrile gloves , chemical-resistant lab coats , and safety goggles to prevent direct contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in airtight containers away from oxidizers .
Q. Which analytical techniques are suitable for detecting trace amounts of (E)-4-hexen-1-ol in plant tissues?
- Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is highly effective. Optimize fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and extraction temperatures (30–50°C) to capture volatile alcohols. Quantify using internal standards like deuterated hexenol derivatives to account for matrix effects, as applied in crabapple leaf studies .
Advanced Research Questions
Q. How does the stereochemistry of 4-hexen-1-ol influence regioselectivity in gold-catalyzed cyclization reactions?
- Methodological Answer : In gold(I/III)-catalyzed oxy-arylations , (E)-4-hexen-1-ol undergoes 6-endo cyclization due to preferential formation of a π-complex (η²-coordination) with the Au(III) center, lowering the activation barrier (ΔG° ≈5.5 kcal/mol vs. 8–9 kcal/mol for (Z)-isomers). This contrasts with (Z)-4-hexen-1-ol, which favors 5-exo cyclization via η¹-coordination. DFT studies reveal that transition-state geometries (e.g., C···O bond distances: 2.335 Å for (E) vs. 2.012–2.043 Å for (Z)) dictate selectivity .
Q. What computational strategies validate the regioselectivity of (E)-4-hexen-1-ol in cyclization reactions?
- Methodological Answer : Density functional theory (DFT) at the M06-L/def2-TZVP level identifies key intermediates and transition states. For (E)-4-hexen-1-ol, the 6-endo pathway is favored due to lower energy π-complexes (3E: ΔG ≈2.1 kcal/mol lower than 3’E) and earlier transition states (TS1OH6E). Compare potential energy surfaces (PES) for 5-exo and 6-endo pathways using Gaussian or ORCA software, and validate with experimental kinetic data .
Q. How does (E)-4-hexen-1-ol contribute to plant-insect ecological interactions?
- Methodological Answer : In aphid-resistant crabapple cultivars , (E)-4-hexen-1-ol is a dominant volatile identified via HS-SPME-GC-MS. Comparative metabolomics shows its correlation with repellent effects, while susceptible plants lack this compound. Test ecological roles via olfactometry assays : expose aphids to synthetic (E)-4-hexen-1-ol in Y-tube experiments and measure avoidance behavior. Pair with transcriptomics to identify biosynthetic genes (e.g., lipoxygenase pathways) .
Q. Why does (E)-4-hexen-1-ol exhibit distinct reactivity compared to terminal alkenols in gold catalysis?
- Methodological Answer : The internal E-alkene geometry in (E)-4-hexen-1-ol stabilizes η²-coordination to Au(III), enabling nucleophilic attack at the distal carbon (C6). Terminal alkenols (e.g., 4-penten-1-ol) lack this stabilization, favoring η¹-coordination and 5-exo pathways. Use X-ray crystallography of Au(III)-π complexes and kinetic isotope effect (KIE) studies to probe mechanistic differences. Reductive elimination remains rate-limiting (ΔG° ≈18 kcal/mol) regardless of alkenol structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
